N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound It is characterized by the presence of an oxazolo[5,4-b]pyridine core, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, which undergoes intramolecular cyclization to form 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine . This intermediate can then be reacted with various amines and cyclic amides to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine: An intermediate in the synthesis of the target compound.
Oxazolo[5,4-b]pyridine derivatives: Known for their antimicrobial, antitumor, and anti-inflammatory activities.
Uniqueness
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-3-7-13-16(27-24-23-13)17(25)21-14-10-15-19(20-11(14)2)26-18(22-15)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIQRGYKDFSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=C(N=C3C(=C2)N=C(O3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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